Type II Intermolecular DNA Cross-Linking: A Unique Functional Signature Absent in Echinomycin
Luzopeptin A uniquely produces intermolecular DNA cross-links (type II biintercalation) detectable as discrete additional bands on agarose gel electrophoresis, a phenomenon that echinomycin fails to produce under identical conditions [1]. The maximal type II biintercalation occurred at a luzopeptin A:DNA ratio of 0.14 to 0.18, at which more than 50% of total DNA molecules were involved [2]. Echinomycin treatment produced no detectable type II products, attributed to its weaker DNA-binding affinity relative to luzopeptin A [3].
| Evidence Dimension | Intermolecular DNA cross-linking (type II biintercalation) capacity |
|---|---|
| Target Compound Data | Produces type II biintercalation products; maximal at drug:DNA ratio 0.14–0.18; >50% of DNA molecules cross-linked |
| Comparator Or Baseline | Echinomycin: Failed to produce type II products |
| Quantified Difference | Qualitative difference: luzopeptin A produces intermolecular cross-links; echinomycin does not |
| Conditions | Agarose gel electrophoresis of endonuclease-restricted PM2 phage or pBR322 plasmid DNA fragments |
Why This Matters
The capacity for intermolecular DNA cross-linking is a mechanistically unique feature that distinguishes luzopeptin A from all quinoxaline-class bisintercalators, making it the compound of choice for studies of DNA-DNA cross-linking and for developing assays that require this specific functional output.
- [1] Huang CH, Mirabelli CK, Mong S, Crooke ST. Intermolecular cross-linking of DNA through bifunctional intercalation of an antitumor antibiotic, luzopeptin A (BBM-928A). Cancer Res. 1983;43(6):2718-2724. View Source
- [2] Huang CH, Mirabelli CK, Mong S, Crooke ST. Intermolecular cross-linking of DNA through bifunctional intercalation of an antitumor antibiotic, luzopeptin A (BBM-928A). Cancer Res. 1983;43(6):2718-2724. View Source
- [3] Huang CH, Mirabelli CK, Mong S, Crooke ST. Intermolecular cross-linking of DNA through bifunctional intercalation of an antitumor antibiotic, luzopeptin A (BBM-928A). Cancer Res. 1983;43(6):2718-2724. View Source
